A Technical Guide to the Structural Elucidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
A Technical Guide to the Structural Elucidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a key fluorinated heterocyclic compound of interest in pharmaceutical and agrochemical research. The guide moves beyond a simple recitation of analytical techniques, offering a strategic, field-proven approach to confirming the molecular structure with a high degree of confidence. We will delve into the rationale behind the selection of spectroscopic methods, the interpretation of the resulting data, and the importance of integrating multiple analytical techniques for unambiguous structure confirmation. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of Structural Verification
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a functionalized thiazole derivative, a class of compounds known for its diverse biological activities. The presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Consequently, precise and unequivocal confirmation of the molecular structure is a critical prerequisite for any further investigation into its chemical and biological properties. This guide outlines a multi-pronged analytical strategy to achieve this, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, where applicable, single-crystal X-ray crystallography.
A plausible synthetic route to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The structure of this precursor has been confirmed by X-ray crystallography, providing a solid foundation for the expected molecular framework of the target alcohol.
Foundational Analysis: Mass Spectrometry
Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a newly synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.
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Ionization Method: Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺.
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Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Data and Interpretation
For (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (Molecular Formula: C₆H₆F₃NOS), the expected data is summarized in the table below.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₆F₃NOS | Based on the structure of the synthetic precursor. |
| Monoisotopic Mass | 197.0173 | Calculated exact mass for C₆H₆F₃NOS. |
| [M+H]⁺ (protonated molecule) | 198.0251 | The primary ion expected in ESI+ mode. |
| [M+Na]⁺ (sodium adduct) | 219.9992 | A common adduct observed in ESI-MS. |
The high-resolution mass measurement should be within a 5 ppm tolerance of the calculated value to confidently confirm the elemental composition.
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information. Key fragmentation pathways for thiazole derivatives often involve cleavage of the thiazole ring.
The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as ¹⁹F. A suite of NMR experiments is necessary for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
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¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
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2D NMR: Perform correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.
Predicted NMR Data and Interpretation
Based on the analysis of similar structures, the following NMR data are predicted for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.
Table of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Supporting Evidence |
| ¹H | ~2.7 | Singlet | 3H | -CH₃ (at C2) | The methyl group at C2 of the thiazole ring is expected to be a singlet in this region. |
| ¹H | ~4.9 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the thiazole ring are expected to be a singlet. |
| ¹H | Variable (depends on concentration and solvent) | Broad Singlet | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is variable. |
| ¹³C | ~19 | Quartet | - | -CH₃ (at C2) | The methyl carbon at C2. |
| ¹³C | ~56 | Quartet | - | -CH₂OH | The methylene carbon. |
| ¹³C | ~122 | Quartet (¹JCF ≈ 270 Hz) | - | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |
| ¹³C | ~145 | Quartet (²JCCF ≈ 35-40 Hz) | - | Thiazole C4 | The carbon atom of the thiazole ring attached to the CF₃ group will show a smaller coupling. |
| ¹³C | ~130 | Singlet | - | Thiazole C5 | The carbon atom of the thiazole ring attached to the methanol group. |
| ¹³C | ~165 | Singlet | - | Thiazole C2 | The carbon atom of the thiazole ring attached to the methyl group. |
| ¹⁹F | ~ -60 to -70 | Singlet | 3F | -CF₃ | The chemical shift of the trifluoromethyl group is expected in this range relative to a standard like CFCl₃. |
Visualization of NMR Workflow
Caption: Workflow for NMR-based structure elucidation.
Vibrational Spectroscopy: Infrared (IR) Analysis
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
Table of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Supporting Evidence |
| ~3300 | Broad | O-H stretch | Characteristic of the hydroxyl group. |
| ~2900 | Medium | C-H stretch (aliphatic) | Corresponds to the methyl and methylene groups. |
| ~1600-1450 | Medium | C=N and C=C stretching | Characteristic of the thiazole ring vibrations. |
| ~1350-1100 | Strong | C-F stretching | The C-F bonds of the trifluoromethyl group exhibit strong absorptions in this region. |
| ~1050 | Medium | C-O stretch | Characteristic of the primary alcohol. |
Visualization of IR Analysis Workflow
Caption: Workflow for functional group analysis by IR spectroscopy.
Definitive Structure Proof: Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture.
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
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Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model.
Expected Outcome
A successful crystallographic analysis will yield the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry. This technique provides the "gold standard" for structure proof. The crystallographic data for the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, shows that the molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds in the crystal lattice. Similar interactions might be expected for the target alcohol.
Visualization of Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: A Synergistic Approach
The structural elucidation of a novel compound such as (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is not reliant on a single analytical technique. Instead, it is the synergistic integration of data from multiple orthogonal methods that provides the highest level of confidence. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides a quick check for key functional groups. The detailed connectivity and electronic environment of the atoms are mapped out by a suite of NMR experiments. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate, unambiguous proof of structure. By following the comprehensive approach outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further studies in drug discovery and development.
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